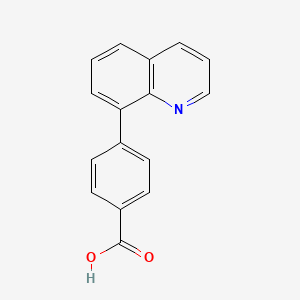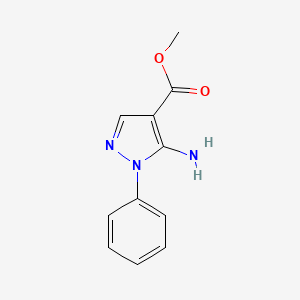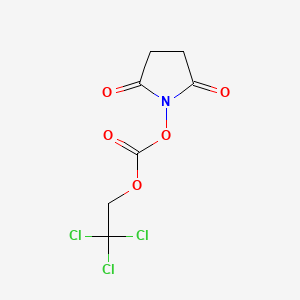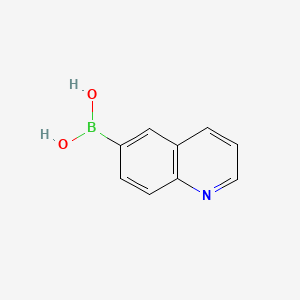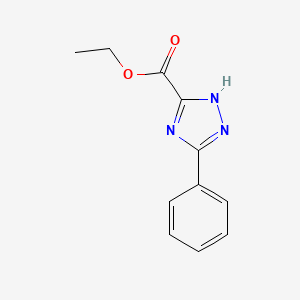
ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and is present in many compounds with diverse biological activities.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of "click chemistry," which is a term used to describe a variety of efficient and reliable chemical reactions. One such method for synthesizing triazole derivatives is the reaction of ethyl diazoacetate with aryl imines in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, to yield fully substituted 1,2,3-triazoles with good to high chemical yields . This base-mediated reaction is tolerant of various substituents on the phenyl imines and can be used with different diazo compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For instance, quantum chemical calculations and spectral techniques have been employed to characterize the molecular geometry, vibrational frequencies, and NMR chemical shift values of related triazole compounds . Density functional theory (DFT) calculations can be used to predict the optimized geometry, which often correlates well with the crystal structure obtained from X-ray diffraction analysis .
Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions. For example, the presence of a carboxyl group in the triazole structure allows for further functionalization and transformation into other functional groups . Additionally, triazole compounds can participate in photochemical reactions, such as photoarylation and photoisomerization, which can lead to the synthesis of novel compounds with interesting photophysical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the introduction of substituents on the triazole ring can affect the compound's solubility, melting point, and crystalline structure . The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be studied using DFT calculations to gain insights into the reactivity and potential biological activities of the compounds . Additionally, the photophysical properties, such as absorption and fluorescence, can be studied to explore the potential use of triazole derivatives as sensitizers in photo-oxidation reactions .
科学的研究の応用
Synthesis and Chemical Properties
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate serves as a versatile building block in organic synthesis. For instance, Ghozlan et al. (2014) demonstrated its utility in creating pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions, elucidating the compound's role in synthesizing complex heterocyclic structures (Ghozlan et al., 2014). Similarly, Ezema et al. (2015) synthesized a tricyclic compound via Dimroth rearrangement, highlighting another method of leveraging this compound for novel heterocyclic frameworks (Ezema et al., 2015).
Biological Activities
On the biological front, Šermukšnytė et al. (2022) explored the cytotoxicity of 1,2,4-triazol-3-ylthioacetohydrazide derivatives against various cancer cell lines, identifying compounds with potent activity, especially against melanoma. This research underscores the potential of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate derivatives as leads in cancer therapy (Šermukšnytė et al., 2022).
Antioxidative Activity
Furthermore, Tumosienė et al. (2014) synthesized novel S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones and evaluated their antioxidative activity. One derivative exhibited superior antioxidant activity, suggesting potential for therapeutic applications (Tumosienė et al., 2014).
Structural and Spectroscopic Studies
Lastly, the compound's interaction with proteins was studied by Li et al. (2019), who investigated the structural properties and interactions of a novel triazole derivative with globular proteins, revealing its influence on protein conformation and providing insights into potential biomedical applications (Li et al., 2019).
作用機序
Target of Action
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, also known as ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate, is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in cellular stress responses, inflammation, and apoptosis .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB, through favorable interactions with active residues of these proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can reduce the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation . This results in anti-neuroinflammatory effects .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to significantly inhibit NO and TNF-α production in lipopolysaccharide (LPS)-stimulated human microglia cells . Additionally, it has been found to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound can potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Action Environment
The action, efficacy, and stability of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate can be influenced by various environmental factors. For instance, the use of diphenyl ether as the solvent has been shown to improve the outcome of the cyclization reaction of a key intermediate, leading to higher yields of the compound . .
特性
IUPAC Name |
ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-9(13-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPREIBEFAUPBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404380 |
Source


|
| Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |
CAS RN |
31197-17-8 |
Source


|
| Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


